7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine
Overview
Description
7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound is characterized by its complex structure, which includes a benzodioxine core substituted with nitro and bis(5-ethylfuran-2-yl)methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxine Core: The benzodioxine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitro Group: The nitro group is introduced via nitration, using reagents such as nitric acid and sulfuric acid under controlled conditions.
Attachment of Bis(5-ethylfuran-2-yl)methyl Groups: The bis(5-ethylfuran-2-yl)methyl groups are attached through a Friedel-Crafts alkylation reaction, using suitable alkylating agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxine core may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-[Bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine
- 7-[Bis(5-ethylfuran-2-yl)methyl]-6-amino-2,3-dihydro-1,4-benzodioxine
Uniqueness
7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both nitro and bis(5-ethylfuran-2-yl)methyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
7-[bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-3-13-5-7-17(27-13)21(18-8-6-14(4-2)28-18)15-11-19-20(26-10-9-25-19)12-16(15)22(23)24/h5-8,11-12,21H,3-4,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBUBLHSKPTXQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(C2=CC=C(O2)CC)C3=CC4=C(C=C3[N+](=O)[O-])OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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